3-(3-fluorophenyl)-1-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
CAS No.:
Cat. No.: VC15054786
Molecular Formula: C22H15FN4O3S2
Molecular Weight: 466.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H15FN4O3S2 |
|---|---|
| Molecular Weight | 466.5 g/mol |
| IUPAC Name | 3-(3-fluorophenyl)-1-[[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione |
| Standard InChI | InChI=1S/C22H15FN4O3S2/c1-31-16-7-5-13(6-8-16)20-24-18(30-25-20)12-26-17-9-10-32-19(17)21(28)27(22(26)29)15-4-2-3-14(23)11-15/h2-11H,12H2,1H3 |
| Standard InChI Key | XYALSEQPOBKQPJ-UHFFFAOYSA-N |
| Canonical SMILES | CSC1=CC=C(C=C1)C2=NOC(=N2)CN3C4=C(C(=O)N(C3=O)C5=CC(=CC=C5)F)SC=C4 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
The compound's systematic IUPAC name – 3-(3-fluorophenyl)-1-[[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione – precisely describes its complex polycyclic structure. Key compositional features include:
| Property | Value |
|---|---|
| Molecular Formula | C₂₂H₁₅FN₄O₃S₂ |
| Molecular Weight | 466.5 g/mol |
| CAS Registry Number | 1226448-38-9 |
| PubChem CID | 49673300 |
The structural configuration combines a thieno[3,2-d]pyrimidine-2,4-dione core substituted at position 1 with a (3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl group and at position 3 with a 3-fluorophenyl moiety .
Synthetic Methodology
Key Reaction Pathways
Synthesis typically proceeds through a seven-step sequence beginning with the formation of the thienopyrimidine core:
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Core Assembly: Condensation of 3-fluorophenyl isocyanate with 2-aminothiophene-3-carboxylate under Dean-Stark conditions yields the thieno[3,2-d]pyrimidine-2,4-dione scaffold .
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Oxadiazole Construction: Reaction of 4-(methylthio)benzohydrazide with cyanogen bromide in ethanol produces the 1,2,4-oxadiazole intermediate.
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Mannich-Type Coupling: The critical C–N bond formation between the oxadiazole and thienopyrimidine components employs paraformaldehyde in refluxing dimethylformamide (DMF), achieving 68–72% yields .
Optimized Conditions:
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Temperature: 110–115°C (reflux)
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Solvent: Anhydrous DMF
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Catalyst: Anhydrous potassium carbonate
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Reaction Time: 18–24 hours
Purification and Characterization
Final purification uses gradient silica column chromatography (hexane:ethyl acetate 3:1 → 1:2) followed by recrystallization from ethanol/water (4:1). Purity verification involves:
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HPLC (C18 column, 95% methanol): t_R = 8.42 min
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¹H NMR (500 MHz, DMSO-d₆): δ 8.21 (d, J = 7.5 Hz, 2H), 7.89 (s, 1H), 7.45–7.38 (m, 3H)
Biological Activity Profile
Antiproliferative Effects
In NCI-60 screening panels, the compound demonstrated sub-micromolar activity against multiple cancer lineages:
| Cell Line | GI₅₀ (μM) | Selectivity Index (vs. HEK293) |
|---|---|---|
| MCF-7 (Breast) | 0.89 | 12.4 |
| A549 (Lung) | 1.12 | 9.8 |
| PC-3 (Prostate) | 1.54 | 7.1 |
Mechanistic studies indicate dual inhibition of topoisomerase IIα (IC₅₀ = 0.34 μM) and phosphoinositide 3-kinase γ (PI3Kγ; IC₅₀ = 1.02 μM) . The fluorine atom enhances DNA intercalation by 27% compared to non-fluorinated analogs .
Structure-Activity Relationships
Critical functional group contributions:
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3-Fluorophenyl: Increases membrane permeability (LogP = 2.89 vs. 2.21 for phenyl) and stabilizes charge-transfer complexes with DNA bases .
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Methylthio Group: Enhances metabolic stability (t₁/₂ = 4.7 h in human microsomes) via sulfur-mediated cytochrome P450 inhibition.
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Oxadiazole Linker: Maintains planarity for intercalation while allowing conformational flexibility for target adaptation .
Pharmacokinetic Properties
| Parameter | Value (Rat IV) | Human Prediction (70 kg) |
|---|---|---|
| Vd (L/kg) | 3.2 | 224 L |
| Cl (mL/min/kg) | 12.4 | 868 mL/min |
| Oral Bioavailability | 58.7% | 42–51% |
| Plasma Protein Binding | 89.3% | 92.1% |
The methylthio group undergoes oxidative metabolism to sulfoxide and sulfone derivatives, both retaining >60% parent compound activity .
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